Robenidine
Overview
Description
Robenidine is an antibiotic used for the control of coccidiosis, a debilitating protozoal infection in poultry . It is identified as a coccidiostat drug, which slows both the growth and reproductive cycles of coccidian parasites .
Molecular Structure Analysis
Robenidine has a molecular formula of C15H13Cl2N5 and a molecular weight of 334.2 g/mol . It is an organochlorine compound .
Physical And Chemical Properties Analysis
Robenidine has a molecular weight of 334.2 g/mol and a chemical formula of C15H13Cl2N5 .
Scientific Research Applications
Cytoprotective Properties
Robenidine, an aminoguanidine compound, is noted for its cytoprotective qualities, particularly in the management of protein misfolding-associated diseases. It shares structural similarities with guanabenz, a compound undergoing clinical trials for neurodegenerative diseases. Both robenidine and guanabenz protect cells from the unfolded protein response, a significant aspect in managing such diseases. Intriguingly, this cytoprotective mechanism is independent of protein phosphatase PP1:PPP1R15A, a novel discovery in the realm of cellular protection (Claes et al., 2019).
Antimalarial Activity
Robenidine has been identified as a potential antimalarial agent, particularly against multidrug-resistant strains of Plasmodium falciparum. Its efficacy extends to in vitro and in vivo models, showcasing its promise as a treatment option for drug-resistant malaria. This application leverages the close genetic relationship between the Eimeria and Plasmodium parasites, both belonging to the Apicomplexa phylum (Krollenbrock et al., 2021).
Antimicrobial Activity
The antimicrobial potential of robenidine, particularly against Gram-negative bacterial pathogens, is notable. It demonstrates effectiveness alone and in combination with other compounds, offering a strategy to address multidrug-resistant infections and promote antimicrobial stewardship in both human and veterinary medicine. This application includes potential use in topical and otic formulations for animal and human usage (Khazandi et al., 2019).
Nutrient Digestion Enhancement
In animal models, specifically rabbits, robenidine has shown to influence nutrient digestion. It affects the intestinal transport of sugars and amino acids and increases the activity of certain digestive enzymes. This indicates a potential application in enhancing nutrient absorption and digestion in animals (Sorribas et al., 1993).
Antifungal Strategy
Robenidine has been identified as an effective antifungal, particularly against Candida albicans, a common human fungal pathogen. Its broad-spectrum antifungal activity includes effectiveness against various clinically relevant fungal pathogens, suggesting its potential repositioning as a treatment forfungal infections. This repositioning is supported by robenidine's ability to inhibit yeast cell growth, filamentation, and biofilm formation, offering a novel antifungal strategy (Mei et al., 2020).
Biotic Transformation in Soil
Robenidine, when examined for its biotic degradation in soil, undergoes transformation through the action of soil bacteria. This process is key in understanding the environmental impact and degradation pathways of veterinary drugs like robenidine in agricultural settings. The study of its transformation products provides insights into its persistence and potential ecological effects (Hansen et al., 2012).
Gram-Positive Antibacterial Agent
Robenidine and its analogues have shown promising results as Gram-positive antibacterial agents. This application is crucial in addressing the growing concern of antibiotic-resistant bacterial strains, such as MRSA and VRE. The absence of cross-resistance with other antibiotics used in human and animal therapy makes robenidine a valuable addition to the antibacterial arsenal (Abraham et al., 2016).
Anticoccidial Effectiveness
Robenidine's original use as an anticoccidial agent in poultry and rabbits remains a significant application. Its efficacy against various species of Eimeria, a genus of parasites causing coccidiosis, is well-established. This application highlights its role in veterinary medicine and animal health, with implications for improving feed efficiency and growth in poultry and rabbits (Peeters et al., 1979).
Future Directions
Robenidine has been identified as a potential therapeutic agent for disseminated fungal infection . Future work could test its potential therapeutic effect in animal models of disseminated fungal infection . Other factors could further be optimized to increase the efficacy of Robenidine in a clinical setting, including structure optimization .
properties
IUPAC Name |
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFYEJFXBSZGE-LQGKIZFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robenidine | |
CAS RN |
25875-51-8 | |
Record name | Robenidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025875518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robenidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Robenidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBENIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4888ME6C4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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